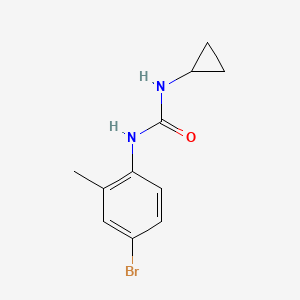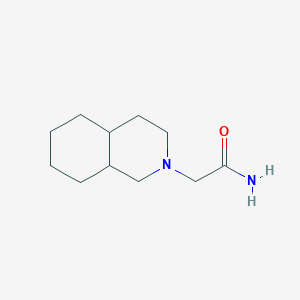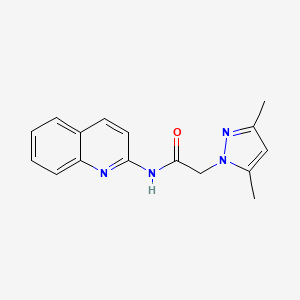
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide, also known as CPDMC, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide can modulate the release of neurotransmitters and reduce the excitotoxicity associated with excessive glutamate release.
Biochemical and Physiological Effects:
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. In addition, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been found to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its selective and potent activity as an NMDA receptor antagonist. However, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
Future research on N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide could focus on several areas, including the development of more efficient synthesis methods, the exploration of new applications in medicinal chemistry and materials science, and the investigation of its potential as a therapeutic agent for neurological disorders. Additionally, further studies could be conducted to elucidate the precise mechanisms of action of N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide and to identify potential side effects and toxicity issues.
Synthesemethoden
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of cyclopropylamine with 2,6-dimethylmorpholine-4-carboxylic acid. The resulting product is then purified through recrystallization to obtain N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and materials science. In medicinal chemistry, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In neuropharmacology, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders. In materials science, N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-5-12(6-8(2)14-7)10(13)11-9-3-4-9/h7-9H,3-6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYKTRYCJQTMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,6-dimethylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)
![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)
![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![1-[(4-Bromophenyl)methyl]piperidine-2-carboxamide](/img/structure/B7516250.png)

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)

![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)




